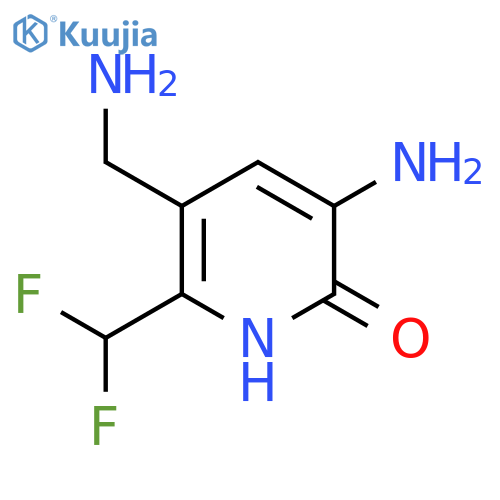

Cas no 1806809-90-4 (3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine)

1806809-90-4 structure

商品名:3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine

CAS番号:1806809-90-4

MF:C7H9F2N3O

メガワット:189.162667989731

CID:4916760

3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine

-

- インチ: 1S/C7H9F2N3O/c8-6(9)5-3(2-10)1-4(11)7(13)12-5/h1,6H,2,10-11H2,(H,12,13)

- InChIKey: UHNIFGNDSBJROC-UHFFFAOYSA-N

- ほほえんだ: FC(C1=C(C=C(C(N1)=O)N)CN)F

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 296

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 81.1

3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A024005581-1g |

3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine |

1806809-90-4 | 97% | 1g |

$1,730.40 | 2022-03-31 | |

| Alichem | A024005581-500mg |

3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine |

1806809-90-4 | 97% | 500mg |

$999.60 | 2022-03-31 |

3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

1806809-90-4 (3-Amino-5-(aminomethyl)-6-(difluoromethyl)-2-hydroxypyridine) 関連製品

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量